The compound identified as "2QD8YT8Rwz," also known by its chemical name INX-315, is a novel small molecule that serves as a potent inhibitor of cyclin-dependent kinase 2 (CDK2). This compound is classified under the category of antineoplastic agents due to its potential application in cancer treatment. The molecular formula for 2QD8YT8Rwz is , and it has a CAS number of 2745060-92-6.
INX-315 was developed through synthetic methods aimed at targeting CDK2, a key regulator in the cell cycle that is often dysregulated in cancer. The compound has shown promise in preclinical studies, indicating its potential efficacy in inhibiting tumor growth by inducing cell cycle arrest and senescence in various cancer types .
The synthesis of 2QD8YT8Rwz involves several key steps that can be broadly categorized into the following:
The synthetic route emphasizes the use of optimized reaction conditions to enhance yield and purity. Techniques such as chromatography are employed for purification to remove unreacted starting materials and by-products.
The molecular structure of 2QD8YT8Rwz features a complex arrangement that includes:
2QD8YT8Rwz primarily participates in:
The interactions with CDK2 involve competitive inhibition, where INX-315 binds to the active site of the kinase, preventing substrate phosphorylation .
The mechanism by which 2QD8YT8Rwz exerts its antineoplastic effects involves:
Preclinical studies have demonstrated significant effects on tumor growth inhibition and cellular responses indicative of effective CDK2 targeting .
The applications of 2QD8YT8Rwz include:
CAS No.: 18810-58-7
CAS No.: 16124-22-4
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3